methyl [6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate
Description
Methyl [6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is a synthetic coumarin derivative characterized by multiple substitutions on its core 2H-chromen-2-one scaffold. The compound features:
- Methyl acetate at position 3 (R3), contributing to ester functionality.
- Methyl at position 4 (R4), enhancing steric bulk.
- Chlorine at position 6 (R6), introducing electron-withdrawing effects.
This structural complexity distinguishes it from simpler coumarin derivatives and suggests applications in photochemistry, material science, and medicinal chemistry. Its synthesis likely involves coupling reactions under reflux conditions, as seen in analogous compounds (e.g., ) .
Properties
Molecular Formula |
C24H19ClO5 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
methyl 2-[6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C24H19ClO5/c1-14-18-10-20(25)22(12-21(18)30-24(27)19(14)11-23(26)28-2)29-13-15-7-8-16-5-3-4-6-17(16)9-15/h3-10,12H,11,13H2,1-2H3 |
InChI Key |
OSFSLSPXCWOFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC4=CC=CC=C4C=C3)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl [6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions for these reactions can vary but often involve specific solvents and temperatures to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Methyl [6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticoagulant activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl [6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs and their substituents are compared below:
Key Observations:
- Substituent Effects on Fluorescence : The naphthalen-2-ylmethoxy group in the target compound likely enhances solid-state fluorescence intensity compared to smaller substituents (e.g., hydroxy or propenyloxy) due to extended π-conjugation .
- Solubility : Bulky hydrophobic groups (e.g., naphthylmethoxy) reduce solubility in polar solvents, whereas hydroxy or smaller alkoxy groups improve it .
- Molecular Weight : The naphthyl group increases molecular weight by ~130 g/mol compared to analogs with simpler R7 substituents.
Fluorescence and Photochemical Behavior
The target compound’s fluorescence properties are influenced by:
- Solvent Effects : In solution, fluorescence intensity varies with solvent polarity. Chloroform, a low-polarity solvent, may enhance emission (as observed in ) .
- Solid-State Fluorescence: The rigid naphthylmethoxy group reduces non-radiative decay, increasing quantum yield compared to liquid-phase measurements.
Crystallographic and Analytical Validation
Structural confirmation of such compounds relies on:
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